6-Methoxynaphthalene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

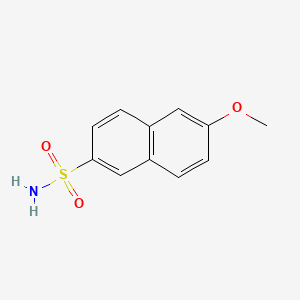

6-Methoxynaphthalene-2-sulfonamide is an organic compound with the molecular formula C11H11NO3S and a molecular weight of 237.28 g/mol . It is characterized by the presence of a methoxy group (-OCH3) attached to the naphthalene ring and a sulfonamide group (-SO2NH2) at the 2-position of the naphthalene ring . This compound is typically found in a powder form and has a melting point of 197-199°C .

作用機序

Target of Action

6-Methoxynaphthalene-2-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial properties . The primary target of this compound is the enzyme dihydropteroate synthase, which is crucial for bacterial growth .

Mode of Action

This compound interacts with its target, dihydropteroate synthase, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, preventing the synthesis of dihydropteroate, a precursor for folate. Folate is essential for bacterial growth and reproduction, so its absence leads to the inhibition of bacterial growth .

Biochemical Pathways

The action of this compound affects the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, it prevents the production of dihydropteroate and, subsequently, tetrahydrofolate. Tetrahydrofolate is a co-factor in several essential biochemical reactions, including the synthesis of purines and pyrimidines, which are building blocks of DNA. Thus, the inhibition of this pathway leads to a decrease in bacterial DNA synthesis and ultimately bacterial growth .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By blocking the synthesis of folate, it prevents the bacteria from producing essential components of their DNA, thereby inhibiting their ability to reproduce and spread .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism . .

生化学分析

Biochemical Properties

Sulfonamides, including 6-Methoxynaphthalene-2-sulfonamide, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Molecular Mechanism

Sulfonamides are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxynaphthalene-2-sulfonamide can be achieved through several synthetic routesThe reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, followed by the reaction with ammonia or an amine to form the sulfonamide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .

化学反応の分析

Types of Reactions

6-Methoxynaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The sulfonamide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

科学的研究の応用

6-Methoxynaphthalene-2-sulfonamide has various applications in scientific research, including:

類似化合物との比較

Similar Compounds

Sulfamethoxazole: A sulfonamide antibiotic with similar antibacterial properties.

Sulfadiazine: Another sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.

Uniqueness

6-Methoxynaphthalene-2-sulfonamide is unique due to its specific structural features, such as the methoxy group on the naphthalene ring, which can influence its reactivity and biological activity . This structural uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

6-Methoxynaphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to an aromatic ring. They have been widely studied for their antibacterial properties and other biological activities, including anti-inflammatory, diuretic, hypoglycemic, and anticancer effects . The structural diversity of sulfonamides allows for modifications that can enhance their efficacy and reduce toxicity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC₅₀ values for these cell lines were reported at approximately 16.90 μM and 21.15 μM, respectively, indicating a promising therapeutic index compared to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC₅₀ (μM) | Comparison Drug | IC₅₀ (μM) |

|---|---|---|---|

| HepG-2 | 16.90 | Doxorubicin | 13.76 |

| MCF-7 | 21.15 | Doxorubicin | 17.44 |

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival, including the vascular endothelial growth factor receptor (VEGFR-2) pathway .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory activity. Studies indicate that it can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the synthesis of pro-inflammatory mediators . This activity suggests potential applications in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects

In animal models, the compound demonstrated significant reductions in inflammation markers when administered in carrageenan-induced edema assays. The results indicated an effective dose-dependent response, reinforcing its potential as a therapeutic agent for inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits carbonic anhydrase isoforms (hCA IX and hCA XII), which are implicated in tumor growth and metastasis.

- Cell Cycle Arrest : Studies have shown that treatment with this sulfonamide leads to cell cycle arrest in the G1 phase, promoting apoptosis in cancer cells.

- Modulation of Apoptotic Pathways : The compound influences the expression levels of apoptotic proteins such as Bax and Bcl-2, further supporting its role in inducing programmed cell death .

Safety Profile

The safety profile of this compound has also been assessed through cytotoxicity studies on normal cell lines (e.g., RPE-1). The IC₅₀ values were significantly higher than those observed in cancer cell lines, suggesting a favorable safety margin for therapeutic applications .

特性

IUPAC Name |

6-methoxynaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-10-4-2-9-7-11(16(12,13)14)5-3-8(9)6-10/h2-7H,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZMBZYDYWZGKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。